molecular formula C13H8ClF3N4S B3041075 4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile CAS No. 259855-37-3

4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile

Cat. No.: B3041075
CAS No.: 259855-37-3
M. Wt: 344.74 g/mol
InChI Key: LVAKQOUNOWWWFS-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile is a synthetic organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials

    • 3-(Trifluoromethyl)aniline

    • 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile

  • Step-by-step Synthesis

    • The synthesis begins with the nucleophilic aromatic substitution reaction of 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile with 3-(trifluoromethyl)aniline.

    • The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack on the chloro-substituted pyrimidine.

    • This process results in the formation of 4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile.

Industrial Production Methods

  • Large-scale production involves similar synthetic routes with optimizations for yield and purity.

  • Reactions are often performed in continuous flow reactors to ensure consistent product quality and scalability.

  • Purification is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

  • Reduction: : Hydrogenation reactions can reduce the pyrimidine ring or the nitrile group, altering the compound's properties.

  • Substitution: : The chloro group can be substituted by nucleophiles, leading to derivatives with different functional groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) in hydrogen atmosphere.

  • Substitution: : Nucleophiles such as amines or thiols in polar solvents.

Major Products

  • Oxidation products include sulfoxides and sulfones.

  • Reduction products may involve amines or alcohol derivatives.

  • Substitution reactions yield various substituted pyrimidine derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Used as a building block in the synthesis of complex organic molecules.

  • Serves as a precursor for agrochemicals and pharmaceuticals.

Biology

  • Studied for its potential as a kinase inhibitor, affecting cellular signaling pathways.

  • Explored in enzyme inhibition studies due to its unique functional groups.

Medicine

  • Investigated for anti-cancer properties due to its ability to inhibit specific protein kinases.

Industry

  • Employed in the development of new materials with specific electronic or optical properties.

  • Utilized in the synthesis of polymers and other high-performance materials.

Mechanism of Action

Molecular Targets

  • Targets protein kinases involved in signaling pathways critical for cell growth and proliferation.

  • Binds to the ATP-binding site of kinases, inhibiting their activity and downstream signaling effects.

Pathways Involved

  • Interferes with pathways such as MAPK/ERK, which are crucial for cellular responses to growth signals.

  • Inhibition of these pathways leads to reduced cell proliferation and potential induction of apoptosis in cancer cells.

Comparison with Similar Compounds

4-Chloro-2-(methylthio)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile can be compared with similar pyrimidine derivatives:

  • 4-Chloro-2-(methylthio)-6-(4-methylphenylamino)pyrimidine-5-carbonitrile: : Differs by the substituent on the aniline ring, affecting its binding affinity and selectivity for kinases.

  • 4-Chloro-2-(ethylthio)-6-(3-trifluoromethylanilino)pyrimidine-5-carbonitrile: : Variation in the thio group alters the compound's chemical reactivity and biological activity.

These comparisons highlight the compound's unique features, such as its trifluoromethyl group, which imparts distinct electronic and steric properties, enhancing its effectiveness as a research tool and potential therapeutic agent.

Properties

IUPAC Name

4-chloro-2-methylsulfanyl-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N4S/c1-22-12-20-10(14)9(6-18)11(21-12)19-8-4-2-3-7(5-8)13(15,16)17/h2-5H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAKQOUNOWWWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C#N)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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